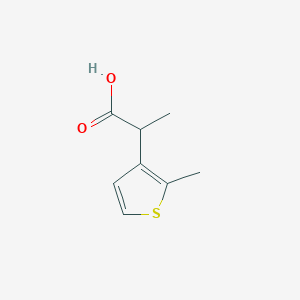

2-(2-Methylthiophen-3-yl)propanoic acid

CAS No.:

Cat. No.: VC20406571

Molecular Formula: C8H10O2S

Molecular Weight: 170.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H10O2S |

|---|---|

| Molecular Weight | 170.23 g/mol |

| IUPAC Name | 2-(2-methylthiophen-3-yl)propanoic acid |

| Standard InChI | InChI=1S/C8H10O2S/c1-5(8(9)10)7-3-4-11-6(7)2/h3-5H,1-2H3,(H,9,10) |

| Standard InChI Key | QFERHULTKXYVGZ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CS1)C(C)C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 2-(2-methylthiophen-3-yl)propanoic acid, reflects its structure: a thiophene ring (a five-membered aromatic ring with one sulfur atom) substituted at the 3-position with a methyl group (-CH) and at the adjacent 2-position with a propanoic acid moiety (-CHCHCOOH) . The thiophene ring contributes to the compound’s aromaticity, while the carboxylic acid group introduces polarity and hydrogen-bonding capability.

Table 1: Key Physicochemical Properties

Stereochemical Considerations

The compound lacks chiral centers, as confirmed by its symmetric substitution pattern. Computational models predict a planar thiophene ring with the propanoic acid side chain adopting a conformation minimizing steric hindrance .

Synthesis and Derivatization Pathways

Derivatization Strategies

The carboxylic acid group enables diverse derivatization:

-

Amidation: Coupling with amines via carbodiimide-mediated reactions (e.g., DCC/NHS) to yield amides .

-

Hydrazide Formation: Reaction with hydrazine hydrate to produce hydrazides, precursors for heterocycles like 1,3,4-oxadiazoles .

Table 2: Representative Derivatives and Applications

| Derivative | Application | Reference |

|---|---|---|

| N-Alkylpropanamides | Bioactive molecule scaffolds | |

| 1,3,4-Oxadiazoles | Antimicrobial agents |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

While experimental NMR data for 2-(2-methylthiophen-3-yl)propanoic acid is limited, analogous compounds provide insights:

-

H NMR: Thiophene protons resonate at δ 6.5–7.5 ppm, while methyl groups appear at δ 1.5–2.5 ppm. The carboxylic acid proton is typically observed as a broad singlet near δ 10–12 ppm .

-

C NMR: The carbonyl carbon of the carboxylic acid group resonates at δ 170–175 ppm, with thiophene carbons in the δ 120–140 ppm range .

Mass Spectrometry (MS)

Electrospray ionization (ESI) or MALDI-TOF spectra would likely show a molecular ion peak at m/z 170.23 ([M]). Fragmentation patterns would include loss of CO (44 Da) from the carboxylic acid group .

Comparative Analysis with Structural Analogs

2-Methyl-2-(3-methylthiophen-2-yl)propanoic Acid

This analog (PubChem CID: 79991745) differs in the substitution pattern: the methyl group is at the 3-position of the thiophene, and the propanoic acid is branched. These changes increase steric bulk, raising the molecular weight to 184.26 g/mol and altering solubility .

Table 3: Structural and Property Comparison

| Property | 2-(2-Methylthiophen-3-yl)propanoic Acid | 2-Methyl-2-(3-methylthiophen-2-yl)propanoic Acid |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 170.23 g/mol | 184.26 g/mol |

| Boiling Point | Not reported | Not reported |

| Key Substituents | Linear propanoic acid | Branched propanoic acid |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume